Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride
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Overview
Description
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl. It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reacting 4-(chloromethyl)benzoic acid with morpholine: in a suitable solvent.
Esterification: of the resulting product with methanol.
Purification: through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(morpholin-4-yl)methyl]benzoic acid.
Reduction: 4-[(morpholin-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(morpholin-4-yl)benzoate
- 4-[(morpholin-4-yl)methyl]benzoic acid hydrochloride
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride is unique due to the presence of both the morpholine ring and the benzoate ester group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 4-(morpholin-4-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H |
InChI Key |
AVOKUJJVWDZOBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCOCC2.Cl |
Origin of Product |
United States |
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